Product packaging for Dispiro[2.0.34.13]octan-6-amine(Cat. No.:CAS No. 2408972-69-8)

Dispiro[2.0.34.13]octan-6-amine

Cat. No.: B2926953
CAS No.: 2408972-69-8
M. Wt: 123.199
InChI Key: LIEQAWURKDFQOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dispiro[2.0.34.13]octan-6-amine, offered here in its hydrochloride salt form, is a synthetically valuable chemical building block characterized by its unique and complex polycyclic scaffold. The compound is identified by CAS Registry Number 2402828-89-9 and has a molecular formula of C 8 H 12 ClF 2 N and a molecular weight of 195.64 g/mol . Its distinct dispiro architecture makes it a compound of significant interest in advanced chemical research and development, particularly for exploring novel three-dimensional chemical space. Researchers may utilize this amine as a key rigid scaffold or intermediate in medicinal chemistry for the design of new bioactive molecules, in materials science for creating novel polymers, and in methodological studies for developing new synthetic routes. The presence of the amine functional group provides a versatile handle for further chemical modification and derivatization. The specific research applications and mechanism of action for this compound are highly dependent on the final target structure and research context. This product is designated For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for any form of human or animal consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N B2926953 Dispiro[2.0.34.13]octan-6-amine CAS No. 2408972-69-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dispiro[2.0.34.13]octan-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c9-6-3-8(4-6)5-7(8)1-2-7/h6H,1-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEQAWURKDFQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC23CC(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Dispiro 2.0.34.13 Octan 6 Amine and Analogous Spiroamine Systems

Strategies for the Construction of Dispiro Frameworks

The creation of dispiro compounds, which feature two spiro-fused rings sharing a single carbon atom, requires sophisticated synthetic approaches. Researchers have devised several key strategies to assemble these complex scaffolds.

A notable strategy involves replacing the central carbon atom of a known spiro compound with a larger ring system, such as a cyclohexane, to alter the spatial arrangement of the molecule. rsc.org This approach was successfully used to create a dispiro-based hole-transporting material where the typical perpendicular orientation of fluorene (B118485) units in Spiro-OMeTAD was changed to a parallel arrangement. rsc.org This modification was shown to improve intermolecular electronic coupling and intrinsic hole mobility. rsc.org The synthesis was achieved in two steps from commercially available materials, demonstrating the efficiency of this framework construction strategy. rsc.org

Another innovative approach is the use of catalyst- and pH-controlled strategies to construct complex penta-spiro/fused-heterocyclic frameworks. nih.gov Rh(III)-catalyst mediated C-H activation/[4+1] and [4+2] annulation cascades have been employed to generate novel di-spiro-heterocyclic and multiple fused-heterocyclic products with unique structures. nih.gov These methods offer mild reaction conditions and a broad substrate scope, leading to moderate to good yields of structurally diverse compounds. nih.gov

Furthermore, the development of synthetic routes to dispiro-indolinones has been an area of active research. mdpi.com One such method involves a three-component 1,3-dipolar cycloaddition of azomethine ylides with a dipolarophile like 5-benzylideneimidazolidine-2,4-dione. mdpi.com This reaction proceeds through an intermediate generated by the decarboxylative condensation of isatin (B1672199) and an α-amino acid. mdpi.com

A summary of representative strategies for dispiro framework construction is presented in the table below.

StrategyKey FeaturesExample ApplicationReference
Central Ring ReplacementAlters spatial configuration, improves material properties.Synthesis of WH-1, a dopant-free hole-transporting material. rsc.org
Catalytic AnnulationCatalyst and pH control for diverse scaffold generation.Rh(III)-catalyzed synthesis of penta-spiro/fused-heterocycles. nih.gov
Multi-component CycloadditionEfficient one-pot synthesis of complex dispiro compounds.Synthesis of dispiro-indolinones via azomethine ylide cycloaddition. mdpi.com

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like dispiroamines in a single, efficient step. acs.org These reactions, where three or more starting materials are combined in a one-pot procedure, offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. acs.org

A prominent example is the synthesis of novel dispiropyrrolidine bisoxindole derivatives through a 1,3-dipolar cycloaddition reaction of azomethine ylides. acs.org This one-pot, pseudo-four-component process involves the reaction of isatin, malononitrile, and sarcosine (B1681465) in boiling methanol. acs.org The reaction proceeds with high yields and excellent regio- and stereoselectivity. acs.org The azomethine ylide is generated in situ from the reaction of sarcosine and isatin, which then undergoes a cycloaddition with 2-(2-oxoindolin-3-ylidene)-malononitrile, also generated in situ. acs.org

Another effective MCR approach is the three-component reaction of ammonium (B1175870) acetate (B1210297), isatins, and in situ-generated 3-isatyl-1,4-dicarbonyl compounds to construct novel dispirooxindole motifs. beilstein-journals.org This base-promoted reaction can be tailored to produce different dispiro systems. For instance, using dimedone adducts of 3-ethoxycarbonylmethyleneoxindoles leads to multifinctionalized dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivatives, while using dimedone adducts of 3-phenacylideneoxindoles yields unique dispiro[indoline-3,2'-pyrrole-3',3''-indoline] derivatives. beilstein-journals.org

Microwave-assisted, solvent-free multi-component domino reactions have also been successfully employed for the synthesis of dispiro heterocycles. rsc.org For example, the reaction of carbocyclic ketones, ninhydrin, and sarcosine under microwave irradiation produces dispiro heterocycles in a clean and efficient manner. rsc.org This method highlights the potential of green chemistry principles in the synthesis of complex spiro compounds.

A selection of multi-component reactions for the synthesis of dispiro compounds is summarized in the table below.

Reaction TypeStarting MaterialsProductKey FeaturesReference
Pseudo-four-component reactionIsatin, malononitrile, sarcosineDispiropyrrolidine bisoxindoleOne-pot, high yield, high regio- and stereoselectivity. acs.org
Three-component reactionAmmonium acetate, isatins, 3-isatyl-1,4-dicarbonyl compoundsDispiro[indoline-3,2'-quinoline-3',3''-indoline] or Dispiro[indoline-3,2'-pyrrole-3',3''-indoline]Base-promoted, molecular diversity. beilstein-journals.org
Microwave-assisted three-component domino reactionCarbocyclic ketones, ninhydrin, sarcosineDispiro heterocyclesSolvent- and catalyst-free, microwave-assisted. rsc.org
Three-component 1,3-dipolar cycloadditionIsatin, α-amino acid, 5-benzylideneimidazolidine-2,4-dioneDispiro-oxindole derivativesGenerates intermediate via decarboxylative condensation. mdpi.com

Cycloaddition Reactions in Spiroamine Synthesis

Cycloaddition reactions are a cornerstone in the synthesis of cyclic compounds, including spiroamines. fiveable.me These reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. fiveable.me Among the various types of cycloadditions, 1,3-dipolar cycloadditions and Diels-Alder reactions are particularly valuable for constructing the intricate frameworks of spiroamines.

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings, which are common structural motifs in spiroamines. nih.govmdpi.com This reaction involves a 1,3-dipole, such as an azomethine ylide or a nitrone, reacting with a dipolarophile, typically an alkene or alkyne. mdpi.com

Azomethine ylides are particularly useful 1,3-dipoles for the synthesis of pyrrolidine (B122466) rings, a key component of many spiroamines. nih.gov These ylides can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde or ketone, or the ring-opening of an aziridine. mdpi.com The subsequent cycloaddition with a suitable dipolarophile can lead to the formation of highly substituted pyrrolidines with multiple stereocenters in a single step. nih.gov The development of catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides has enabled the synthesis of complex, biologically relevant spiro compounds with high stereocontrol. nih.gov For instance, a one-pot multicomponent 1,3-dipolar cycloaddition strategy has been utilized for the combinatorial synthesis of dihydrothiophenone-engrafted dispiro hybrid heterocycles with chemo-, regio-, and stereoselectivity. nih.gov

Nitrones are another important class of 1,3-dipoles used in the synthesis of spiroamines. diva-portal.org Their cycloaddition with dipolarophiles leads to the formation of isoxazolidine (B1194047) rings. mdpi.com These reactions are known for their high regio- and stereoselectivity. mdpi.com Solvent-free 1,3-dipolar cycloadditions of nitrones have been explored as a green chemistry approach to synthesizing glycomimetics, demonstrating the potential for sustainable synthesis of complex molecules. mdpi.com

The table below summarizes key aspects of 1,3-dipolar cycloadditions in spiroamine synthesis.

1,3-DipoleDipolarophileResulting HeterocycleKey FeaturesReference(s)
Azomethine YlideAlkene/AlkynePyrrolidineHigh stereocontrol, access to multiple stereocenters. nih.govmdpi.com
NitroneAlkene/AlkyneIsoxazolidineHigh regio- and stereoselectivity, potential for green synthesis. diva-portal.orgmdpi.com

The Diels-Alder reaction is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile, typically an alkene, to form a six-membered ring. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for constructing cyclohexene (B86901) rings, which can be part of a spiroamine framework. wikipedia.org The Diels-Alder reaction is known for its high stereospecificity and regioselectivity, making it highly valuable in organic synthesis. iitk.ac.in

In the context of spiroamine synthesis, the Diels-Alder reaction can be used to create a key carbocyclic or heterocyclic ring which is then further elaborated to the final spirocyclic product. For instance, a biosynthesis-inspired approach utilized Diels-Alder reactions of furyl-functionalized amines to generate initial scaffolds that were subsequently transformed into a diverse range of natural product-like scaffolds. rsc.org

The efficiency of the Diels-Alder reaction is often enhanced when there is a significant electronic difference between the diene and the dienophile. ebsco.com An electron-rich diene reacts more readily with an electron-poor dienophile, and vice versa. ebsco.com Lewis acid catalysis can also be employed to accelerate the reaction and improve its selectivity. iitk.ac.in

A domino reaction involving a 1,4-dipolar addition and a Diels-Alder reaction has been reported for the versatile synthesis of dispiro-oxindole-fused heterocycles. mdpi.com This demonstrates the power of combining different reaction types in a single pot to rapidly build molecular complexity. Additionally, the pentadehydro-Diels-Alder (PDDA) reaction has been utilized in a traceless linker strategy for the synthesis of polycyclic aromatic compounds, showcasing the versatility of this cycloaddition. mdpi.com

Key features of the Diels-Alder reaction in the context of spiro compound synthesis are highlighted in the table below.

Reaction VariantKey FeaturesApplication ExampleReference(s)
Intramolecular Diels-AlderForms multiple rings in one step.Synthesis of complex natural product scaffolds. rsc.org
Domino Diels-AlderCombines multiple reactions for rapid complexity generation.Synthesis of dispiro-oxindole-fused heterocycles. mdpi.com
Pentadehydro-Diels-Alder (PDDA)Traceless linker strategy for polycyclic aromatic systems.Synthesis of complex polycyclic aromatic architectures. mdpi.com

Annulation and Ring-Expansion Methodologies

Annulation and ring-expansion reactions represent powerful strategies for the construction and diversification of spirocyclic frameworks. These methods allow for the formation of new rings onto existing molecular scaffolds or the enlargement of existing rings, providing access to a wide array of complex spiroamines.

Annulation, the formation of a new ring onto a pre-existing molecule, is a versatile tool in spirocycle synthesis. For example, a cascade reaction involving benzylamines and two equivalents of isatylidene malononitriles in alcohols leads to the diastereoselective formation of dispiro[indoline-cyclopentapyrimidine-indoline] structures. researchgate.net This one-pot synthesis generates four chiral centers with high diastereoselectivity. researchgate.net Similarly, a PPh3-mediated reductive annulation reaction between isatins and electron-deficient dienes has been developed to construct spirooxindole compounds. bohrium.com Highly convergent annulation strategies have also been developed for the synthesis of azulenes and polycyclic nitrogen heterocycles, demonstrating the broad applicability of this approach. mit.edu

Ring-expansion reactions offer a complementary approach to annulation, allowing for the enlargement of a pre-existing ring within a spirocyclic system. A notable example is the Mg(II)-catalyzed (3 + 2)-annulation of spirocyclopropyl oxindoles with various acceptors. acs.org This reaction proceeds via a ring-opening of the cyclopropane (B1198618) ring followed by a cycloaddition, effectively expanding the three-membered ring into a five-membered ring and creating a new spiro center. acs.org This methodology has been applied to the synthesis of dispiropyrazolone[cyclopentane]oxindoles and dispiro-2,3-dioxopyrrolidine[cyclopentane]oxindoles. acs.org Another example is the nucleophilic ring opening/cyclization of spirocyclopropanes with potassium isocyanate to afford spiro[pyrrolidone-3,3′-oxindole] derivatives. acs.org

The table below summarizes representative annulation and ring-expansion methodologies for spirocycle synthesis.

MethodologyKey TransformationExample ApplicationReference
Cascade AnnulationFormation of a new ring through a series of intramolecular reactions.Diastereoselective synthesis of dispiro[indoline-cyclopentapyrimidine-indoline]s. researchgate.net
Reductive AnnulationRing formation involving a reduction step.PPh3-mediated synthesis of spirooxindoles from isatins. bohrium.com
(3+2) Annulation of SpirocyclopropanesRing-expansion of a cyclopropane to a cyclopentane (B165970).Synthesis of dispiropyrazolone[cyclopentane]oxindoles. acs.org
Nucleophilic Ring-ExpansionIsocyanate-mediated expansion of spirocyclopropanes.Synthesis of spiro[pyrrolidone-3,3′-oxindole] derivatives. acs.org

Rearrangement Reactions for Spiro Scaffold Diversification

Rearrangement reactions provide a powerful avenue for the diversification of spirocyclic scaffolds, enabling the transformation of readily accessible spiro compounds into new, structurally distinct architectures. These reactions often involve the migration of a group or atom within the molecule, leading to a skeletal reorganization.

One notable example is the catalyst-driven scaffold diversity observed in the reactions of α,β-unsaturated N-arylaldimines with 2,2'-(arylmethylene)bis(1,3-indenediones). acs.org Depending on the catalyst used, different rearrangement pathways can be accessed, leading to the formation of various spirocyclic products. acs.org For instance, a catalyst-free domino reaction of these starting materials affords mixed diastereoisomeric dispiro[indene-2,1′-cyclohexane-3′,2″-indene] derivatives through a formal [3 + 3] cycloaddition believed to proceed via sequential nucleophilic 1,4-/1,2-additions. acs.org

Another strategy for scaffold diversification involves a "top-down" remodeling approach. whiterose.ac.uk In this method, a parent spirotricyclic urea, prepared through a complexity-generating oxidative dearomatization, is subjected to a series of ring addition, cleavage, and expansion reactions to access a diverse range of sp³-rich scaffolds. whiterose.ac.uk For example, ring expansion of saturated ketones within the spirotricyclic framework can be achieved through a Beckmann rearrangement, yielding tricyclic lactams. whiterose.ac.uk

The table below provides examples of rearrangement reactions used for spiro scaffold diversification.

Rearrangement TypeKey TransformationExampleReference
Catalyst-Driven RearrangementSelective formation of different spirocyclic products based on the catalyst.Synthesis of dispiro[indene-2,1′-cyclohexane-3′,2″-indene] derivatives. acs.org
Beckmann RearrangementRing expansion of a cyclic ketone to a lactam.Formation of tricyclic lactams from spirotricyclic ketones. whiterose.ac.uk
Skeletal RemodelingA series of reactions to create diverse scaffolds from a common parent structure.Diversification of spirotricyclic ureas through ring addition, cleavage, and expansion. whiterose.ac.uk

Stereoselective Synthesis of Chiral Dispiroamine Architectures

The creation of chiral spirocycles, which are prevalent in many natural products and bioactive molecules, is a formidable task due to the need to control the stereochemistry at the quaternary spirocenter. bohrium.comsioc-journal.cn The development of stereoselective methods is therefore crucial for accessing enantiomerically pure spiroamines.

Asymmetric catalysis is a powerful tool for constructing chiral molecules, and its application to spirocycle synthesis has been an area of intense research. acs.org The key to this approach is the use of a chiral catalyst—be it a metal complex with a chiral ligand or an organocatalyst—to control the formation of the spirocenter in an enantioselective manner. sioc-journal.cnacs.org

Chiral spiro ligands have emerged as a "privileged structure" in asymmetric catalysis, demonstrating high activity and enantioselectivity in a variety of reactions, including hydrogenations and carbon-carbon bond formations. sioc-journal.cn For instance, cinchona alkaloids have been successfully employed as organocatalysts in domino Michael/hemiacetalization reactions to produce spiro-dihydropyran structures with excellent stereoselectivity (up to 97% ee). nih.gov Similarly, Pd(II) complexes with planar chiral ferrocene (B1249389) ligands have been used for the enantioselective formation of spirocyclic azlactones through a double Michael addition pathway. nih.gov Although diastereoselectivity can sometimes be moderate, the enantioselectivity in forming the spirocycles, which can contain multiple contiguous stereocenters, is often high. nih.gov These catalytic systems provide a platform for developing strategies to access diverse and complex molecules with important applications. acs.org

Table 1: Examples of Asymmetric Catalysis in Spiro Compound Formation

Catalyst/Ligand System Reaction Type Product Type Enantiomeric Excess (ee)
Cinchona Alkaloid Domino Michael/Hemiacetalization Spiro-dihydropyrans Up to 97%
Pd(II)-Ferrocene Bis-palladacycle Double 1,4-Addition (Michael) Spirocyclic Azlactones High

This table presents a summary of catalyst systems and their effectiveness in synthesizing chiral spiro compounds based on published research.

Cycloaddition reactions are a cornerstone of cyclic and heterocyclic synthesis, and they offer a powerful approach to constructing the core of spiro compounds. nih.govntnu.edu In particular, [3+2] cycloadditions of azomethine ylides have been extensively developed for the diastereoselective synthesis of highly substituted spiro-pyrrolidines and -pyrrolizidines. nih.govresearchgate.net

Highly diastereoselective methods have been developed for synthesizing complex dispiroheterocyclic compounds containing pyrrolidinyl-oxindole moieties through the [3+2] cycloaddition of azomethine ylides. nih.gov The stereochemical outcome of these reactions can be highly dependent on the structure of the reacting components. For example, cycloadditions can proceed as an anti-exo process or a syn-endo process, leading to different diastereomers. nih.gov In some cases, a cascade [3+2] annulation process, involving a vinylogous Michael addition followed by an intramolecular Michael addition, can generate up to four contiguous chiral centers, including two spiro-quaternary centers, with high regio- and diastereoselectivity. sci-hub.se This approach has been used to access complex dispiro-bis-oxindoles. sci-hub.se The ability to control diastereoselectivity is crucial for creating structurally complex and biologically relevant heterocycles in a single, efficient operation. researchgate.net

Advanced Synthetic Techniques Applicable to Complex Amines

The synthesis of complex amines, including intricate structures like dispiroamines, benefits significantly from the adoption of modern synthetic technologies. These advanced techniques can offer improved reaction efficiency, novel reactivity, and more environmentally friendly processes.

Visible-light photoredox catalysis has become a powerful strategy for generating reactive intermediates under mild conditions, enabling a wide range of chemical transformations that are difficult to achieve with traditional methods. acs.orgbohrium.com This technology is particularly well-suited for the synthesis and functionalization of complex amines. bohrium.comcam.ac.uk

Photoredox catalysis can be used to generate α-amino radicals from amines, which are versatile intermediates for forming new carbon-carbon and carbon-heteroatom bonds. bohrium.comresearchgate.net For example, a multicomponent reaction mediated by photoredox catalysis can couple secondary amines, aldehydes, and electron-deficient olefins to efficiently produce complex tertiary amines. cam.ac.uk This method relies on the selective generation of an α-amino radical via the single-electron reduction of an in situ-formed iminium ion. cam.ac.uk Furthermore, photoredox-mediated cross-dehydrogenative coupling allows for the direct C-H functionalization of N-rich heterocyclic molecules, linking them without the need for pre-installed reactive groups. nih.gov This approach demonstrates good functional group tolerance and is compatible with unprotected polar functionalities, making it highly valuable for complex molecule synthesis. acs.orgnih.gov

Table 2: Applications of Photoredox Catalysis in Amine Synthesis

Reaction Type Reactants Product Type Key Intermediate
Olefin-Hydroaminoalkylation Secondary amines, aldehydes, olefins Complex tertiary amines α-amino radical
Cross-Dehydrogenative Coupling N-Heterocycles, electron-deficient heteroarenes C(sp³)–C(sp²) linked heterocycles α-amino radical
Reductive Dehalogenation Alkyl halides, amine, H-donor Dehalogenated alkanes Ru(bpy)₃⁺

This table summarizes various photoredox-catalyzed reactions for the synthesis of complex amine-containing molecules.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers significant advantages in terms of safety, scalability, reaction control, and efficiency. mdpi.comvapourtec.com These benefits are particularly relevant for the synthesis of complex molecules like pharmaceuticals and specialized amines. nih.govresearchgate.net

The use of flow reactors allows for precise control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields and selectivity. mdpi.comuniqsis.com For reactions that are difficult to scale up in batch due to poor reproducibility or safety concerns (e.g., handling of explosive intermediates), flow chemistry provides a robust solution. uniqsis.com For instance, the Curtius rearrangement, which involves a potentially explosive acyl azide (B81097) intermediate, can be performed more safely in a continuous flow system that minimizes the amount of the hazardous intermediate at any given time. uniqsis.com Furthermore, flow chemistry can be integrated with other enabling technologies, such as photochemistry and electrochemistry, and can be automated for high-throughput synthesis and optimization, accelerating the discovery and development of new synthetic routes. vapourtec.comnih.gov Multistep syntheses can be streamlined by designing integrated flow setups that combine reaction, separation, and purification steps. researchgate.net

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly guiding synthetic strategies. researchgate.netijnc.ir For the synthesis of complex amines, this involves developing protocols that are more atom-economical, use renewable resources, employ safer solvents, and utilize catalytic rather than stoichiometric reagents. researchgate.netrsc.org

A key aspect of sustainable synthesis is the replacement of toxic and expensive catalysts, such as heavy metals, with more environmentally benign alternatives. idw-online.de Recent research has demonstrated the possibility of organoautocatalysis, where a product of the reaction itself acts as the catalyst. For example, a pyrrolidinium (B1226570) salt formed in situ during the synthesis of dihydropyridines can effectively catalyze the reaction at room temperature, achieving high yields without the need for any external catalyst. idw-online.de This approach not only simplifies the process and reduces costs but also minimizes toxic waste. idw-online.de Other green strategies applicable to amine synthesis include the use of biocatalysts (enzymes), solvent-free reaction conditions, and the development of processes with high atom economy, where the maximum number of atoms from the starting materials are incorporated into the final product. researchgate.netijnc.ir

Advanced Spectroscopic and Analytical Characterization of Dispiro 2.0.34.13 Octan 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the intricate three-dimensional structure of Dispiro[2.0.34.13]octan-6-amine. A combination of one-dimensional and two-dimensional NMR experiments would be employed to establish the carbon framework, proton environments, and stereochemical relationships within the molecule.

¹H and ¹³C NMR Spectral Analysis

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit a unique set of signals corresponding to the distinct chemical environments of the hydrogen and carbon atoms in its strained polycyclic system.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be complex due to the high degree of diastereotopicity of the methylene (B1212753) protons in the cyclopropane (B1198618) and cyclopentane (B165970) rings. The presence of multiple overlapping multiplets is expected. The amine protons would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct carbon signals, corresponding to the eight carbon atoms in the molecule, assuming a chiral, asymmetric structure. The chemical shifts would be influenced by the ring strain of the cyclopropane moieties and the presence of the electron-withdrawing amine group.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Multiplicity
C1, C2 (cyclopropane)0.4 - 0.95 - 15Multiplet
C3 (spiro)-15 - 25-
C4, C5 (cyclopentane)1.5 - 2.225 - 40Multiplet
C6 (CH-NH₂)3.0 - 3.550 - 60Multiplet
C7 (cyclopentane)1.5 - 2.225 - 40Multiplet
C8 (spiro)-20 - 30-
NH₂1.0 - 3.0-Broad Singlet

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To unravel the complex proton-proton and proton-carbon correlations, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial for establishing the connectivity between adjacent protons, helping to trace the proton network through the cyclopentane and cyclopropane rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals based on the more readily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum would reveal long-range (2-3 bond) correlations between protons and carbons. This would be particularly useful for identifying the quaternary spiro carbons (C3 and C8) by their correlations to protons on adjacent carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY or ROESY experiment would provide information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule, particularly the orientation of the amine group relative to the spiro-fused rings.

Conformational Analysis via NMR

The cyclopentane ring in this compound can adopt various conformations, such as envelope and twist forms. The conformational preference would be influenced by the rigid spiro-fused cyclopropane rings. Variable temperature NMR studies could provide insights into the conformational dynamics of the molecule. By analyzing the changes in chemical shifts and coupling constants at different temperatures, it may be possible to determine the predominant conformation and the energy barriers between different conformers.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the accurate mass of the molecular ion of this compound. This would allow for the unambiguous determination of its elemental formula (C₈H₁₃N), confirming the molecular identity.

Predicted HRMS Data for this compound

Ion Formula Calculated m/z Observed m/z
[M+H]⁺C₈H₁₄N⁺124.1121Hypothetical

MALDI-TOF Mass Spectrometry

While more commonly used for large biomolecules, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can also be applied to small organic molecules, particularly when dealing with complex mixtures or when soft ionization is desired to preserve the molecular ion. For this compound, MALDI-TOF would be expected to produce a strong signal for the protonated molecule [M+H]⁺, with minimal fragmentation. The choice of matrix would be critical for successful analysis.

Predicted Fragmentation Pathways:

Upon ionization, this compound is expected to undergo characteristic fragmentation. The most likely fragmentation pathways would involve the loss of the amine group, cleavage of the cyclopentane ring, and rearrangements of the strained cyclopropane rings. The analysis of these fragment ions in an MS/MS experiment would provide further structural confirmation.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups within a molecule. For this compound, these methods would be instrumental in confirming the presence of the primary amine (-NH2) group and characterizing the vibrations of the complex dispirocyclic hydrocarbon framework.

In the IR spectrum of a primary amine, characteristic N-H stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹. The presence of two bands in this region would be indicative of the symmetric and asymmetric stretching modes of the -NH2 group. Additionally, N-H bending vibrations (scissoring) are expected around 1590-1650 cm⁻¹. C-N stretching vibrations for primary amines usually appear in the 1020-1250 cm⁻¹ range. The hydrocarbon backbone, with its cyclopropyl (B3062369) and cyclohexyl rings, would exhibit a series of C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons, and C-C stretching and bending vibrations in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would provide complementary information. While N-H stretching vibrations are often weak in Raman spectra, the C-C and C-N stretching vibrations of the non-polar parts of the molecule would be more prominent, offering detailed insights into the skeletal structure of the dispiro system.

Table 1: Expected Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Primary Amine (-NH₂)Asymmetric N-H Stretch3400 - 3500IR
Primary Amine (-NH₂)Symmetric N-H Stretch3300 - 3400IR
Primary Amine (-NH₂)N-H Bend (Scissoring)1590 - 1650IR
Primary Amine (-NH₂)C-N Stretch1020 - 1250IR, Raman
Alkane (C-H)C-H Stretch2850 - 3000IR, Raman
Alkane (C-C)C-C Stretch800 - 1200Raman

Note: This table is predictive and not based on experimental data for the specific compound.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute stereochemistry. For a chiral molecule like this compound, which possesses multiple stereocenters, this technique would be invaluable.

A successful single-crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles, unequivocally establishing the connectivity and conformation of the cyclopropyl and cyclohexyl rings. Crucially, it would determine the absolute configuration (R/S) of each chiral center, which is vital for understanding its biological activity and for stereoselective synthesis. The solid-state packing of the molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding from the amine group, would also be elucidated.

While no crystallographic data for this compound has been published, studies on other dispiro compounds have utilized this technique to confirm their complex three-dimensional structures. rsc.orgmdpi.com For instance, the X-ray crystal structure of a novel bis-quaternary dispiro system obtained from the reaction of morpholine (B109124) with hexakis(bromomethyl)benzene (B1581562) was determined to elucidate its detailed molecular geometry. rsc.org

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For a basic compound like this compound, reversed-phase HPLC would be a common approach. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an acidic additive to ensure the amine is in its protonated form, would likely provide good separation.

Given the chirality of the molecule, chiral HPLC would be necessary to separate its enantiomers. This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of chiral amines. nih.gov The development of a successful chiral HPLC method would be critical for controlling the stereochemical purity of the compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. The volatility of this compound would determine its suitability for GC analysis. If it is sufficiently volatile, GC can be used for purity assessment. The primary amine group can sometimes lead to peak tailing on standard non-polar GC columns due to interactions with the stationary phase. This can often be mitigated by using a more polar column or by derivatizing the amine group to make it less polar.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple and rapid technique for monitoring reaction progress and assessing purity. For an amine compound, a silica (B1680970) gel plate is typically used as the stationary phase. The mobile phase would likely be a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) to achieve an appropriate retention factor (Rf). The addition of a small amount of a base, such as triethylamine, to the mobile phase can help to reduce tailing of the spot. Visualization of the compound on the TLC plate can be achieved using a variety of staining agents that react with primary amines, such as ninhydrin, which typically produces a purple or pink spot. illinois.edu

Hyphenated Analytical Methodologies

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information from a single analysis.

For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) would be a powerful tool. GC would separate the compound from any impurities, and the mass spectrometer would provide its mass spectrum. The mass spectrum would show the molecular ion peak, confirming the molecular weight, and a characteristic fragmentation pattern that could be used to elucidate its structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) would be equally, if not more, valuable. It combines the separation power of HPLC with the detection capabilities of mass spectrometry. This would be particularly useful if the compound has low volatility or is thermally labile, making it unsuitable for GC. LC-MS can be used to analyze complex mixtures and to obtain molecular weight and structural information for each separated component.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of non-volatile and thermally labile compounds like primary amines. For this compound, LC-MS would serve as a primary tool for confirmation of its molecular weight and assessment of its purity.

In a typical LC-MS analysis, the choice of chromatographic conditions is critical. Due to the polar nature of the primary amine group, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RP) chromatography with specific mobile phase modifiers would be employed. nih.gov HILIC is particularly well-suited for retaining and separating highly polar compounds. nih.gov Alternatively, reversed-phase chromatography, the workhorse of LC, can be adapted for amine analysis through the use of ion-pairing agents or by adjusting the mobile phase pH to ensure the analyte is in its ionized form, thereby improving retention on a non-polar stationary phase. scispace.com

The mass spectrometer, serving as the detector, provides two crucial pieces of information: the mass-to-charge ratio (m/z) of the intact molecule (the molecular ion) and the fragmentation pattern generated by tandem mass spectrometry (MS/MS). For this compound (C₈H₁₃N, Molecular Weight: 123.20 g/mol ), high-resolution mass spectrometry would be expected to yield a protonated molecule [M+H]⁺ at an m/z of approximately 124.1121 in positive ion mode.

Table 1: Representative LC-MS Parameters for Amine Analysis

Parameter Setting Purpose
Column HILIC or C18 Separation based on polarity
Mobile Phase A Water with 0.1% Formic Acid Proton source for ionization
Mobile Phase B Acetonitrile with 0.1% Formic Acid Elution of the analyte
Ionization Mode Electrospray Ionization (ESI), Positive Generation of gas-phase ions
MS Detection Full Scan (m/z 50-500) Detection of the molecular ion

| MS/MS | Collision-Induced Dissociation (CID) | Structural elucidation via fragmentation |

This table presents typical parameters and does not represent actual experimental data for the specific named compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone of chemical analysis, particularly for volatile and thermally stable compounds. Primary amines can be challenging to analyze directly by GC-MS due to their polarity, which can lead to poor peak shape and interaction with the stationary phase. Therefore, chemical derivatization is a common strategy to enhance the volatility and thermal stability of amines, making them more amenable to GC-MS analysis. jfda-online.com

For this compound, derivatization of the primary amine group with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) would be a standard approach. jfda-online.com This process replaces the active hydrogen on the nitrogen atom with a less polar, bulkier group, which reduces column interactions and improves chromatographic performance. jfda-online.com

The resulting mass spectrum would provide a unique fingerprint for the derivatized compound. The fragmentation pattern observed upon electron ionization (EI) would be characteristic of the dispiro[2.0.34.13]octane core and the specific derivatizing agent used. This allows for confident structural confirmation.

Table 2: Potential GC-MS Derivatization and Analysis Parameters

Parameter Setting Purpose
Derivatization Reagent Trifluoroacetic Anhydride (TFAA) Increases volatility and thermal stability
GC Column DB-5ms or similar non-polar column Separation based on boiling point/volatility
Injection Mode Split/Splitless Introduction of the sample
Ionization Mode Electron Ionization (EI, 70 eV) Generates reproducible fragmentation patterns

| MS Detection | Scan Mode | Provides a full mass spectrum for identification |

This table illustrates a potential analytical approach and does not reflect experimentally verified data for the specific named compound.

Emerging Analytical and Characterization Strategies

While LC-MS and GC-MS are established techniques, the field of analytical chemistry is constantly evolving. For a novel compound like this compound, emerging strategies could offer enhanced sensitivity, resolution, and structural information.

One such strategy is the use of advanced ion mobility spectrometry-mass spectrometry (IMS-MS). This technique separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge (collisional cross-section, CCS). This additional dimension of separation can resolve isomeric compounds that are indistinguishable by mass spectrometry alone, providing a higher degree of confidence in identification.

Furthermore, supercritical fluid chromatography (SFC) coupled with mass spectrometry is gaining traction as a powerful alternative to both LC and GC. SFC uses a supercritical fluid, such as carbon dioxide, as the mobile phase. It can be particularly advantageous for the analysis of chiral compounds and can offer faster separations and reduced solvent consumption compared to traditional LC. For this compound, which possesses stereocenters, chiral SFC could be an invaluable tool for separating and quantifying its enantiomers.

Finally, computational chemistry is an increasingly important complementary tool. The prediction of mass spectral fragmentation patterns, chromatographic retention times, and ion mobility CCS values using quantum chemical calculations can aid in the interpretation of experimental data and provide greater certainty in structural assignments.

Table 3: Mentioned Compounds

Compound Name
This compound
Trifluoroacetic anhydride
N-methyl-N-(trimethylsilyl)trifluoroacetamide
Formic Acid
Acetonitrile

Chemical Reactivity and Derivatization Strategies for Dispiro 2.0.34.13 Octan 6 Amine

Reactivity Profiles of the Amine Functional Group

The lone pair of electrons on the nitrogen atom of the primary amine makes it both a potent nucleophile and a base. ncert.nic.in This dual reactivity allows for a wide range of chemical transformations.

As a nucleophile, the amine group readily participates in reactions with various electrophiles. masterorganicchemistry.com Key transformations include acylation and alkylation.

Acylation: The amine reacts with acylating agents like acid chlorides and anhydrides to form stable amide derivatives. ncert.nic.innih.gov This reaction is often used to protect the amine group during multi-step syntheses or to introduce specific functionalities. researchgate.net The reaction proceeds via nucleophilic acyl substitution. nih.gov For instance, spirocyclic amines can be acylated with chloroacyl chlorides to introduce a reactive handle for further elaboration. nih.govresearchgate.net

Alkylation: The amine can be alkylated by alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts due to the product amine also being nucleophilic. ncert.nic.inmnstate.edu To achieve mono-alkylation, reductive amination is a more controlled approach, where the amine first reacts with an aldehyde or ketone to form an imine, which is then reduced. youtube.com Photocatalytic methods have also been developed for the α-C-H alkylation of primary amines. bohrium.com

Table 1: Nucleophilic Reactions of the Amine Group

Reaction Type Reagent Example Product Type Notes
Acylation Acetyl Chloride (CH₃COCl) Amide Forms a stable N-acetyl derivative.
Alkylation Methyl Iodide (CH₃I) Secondary Amine Can lead to over-alkylation.
Reductive Amination Aldehyde/Ketone, then NaBH₃CN Secondary/Tertiary Amine Controlled, high-yield alkylation.
Michael Addition α,β-Unsaturated Carbonyl β-Amino Carbonyl Conjugate addition to an activated alkene.

Functional Group Interconversions of the Amine Moiety

The primary amine of Dispiro[2.0.34.13]octan-6-amine can be converted into a variety of other functional groups, expanding its synthetic utility. slideshare.netimperial.ac.ukmit.edu

Conversion to Amides and Sulfonamides: As mentioned, acylation yields amides. lumenlearning.com Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base produces sulfonamides. Sulfonamides are often crystalline solids and are useful for characterization and as protecting groups.

Conversion to Azides and Other Groups: While direct conversion of an aliphatic amine to other groups can be challenging, indirect routes are possible. For instance, the amine could be transformed into a leaving group, although this is not a common strategy. More practically, the amine functionality allows for the introduction of diverse substituents through the formation of amides, sulfonamides, and ureas, which can then be further manipulated. The Gabriel synthesis, which involves the alkylation of potassium phthalimide (B116566) followed by hydrolysis, is a classic method for preparing primary amines and illustrates the conversion of a halide to an amine. youtube.comub.edu The reverse, converting the amine to a good leaving group, is less straightforward for aliphatic amines compared to aromatic amines which can form stable diazonium salts. lumenlearning.com

Table 2: Key Functional Group Interconversions

Starting Group Reagent(s) Resulting Group Purpose/Notes
Primary Amine RCOCl Amide Protection, derivatization
Primary Amine RSO₂Cl Sulfonamide Protection, derivatization
Primary Amine R-N=C=O Urea Derivatization

Salt Formation and Quaternization Chemistry

The basic nature of the amine allows it to react with acids to form ammonium salts. ncert.nic.inspectroscopyonline.com This is a fundamental property often exploited for purification and to enhance water solubility. spectroscopyonline.com

Salt Formation: Treatment with mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) readily protonates the amine group, forming the corresponding ammonium salt. mnstate.edulumenlearning.com For example, a derivative, 8,8-Difluorodispiro[2.0.3{4}.1{3}]octan-6-amine, is available as a hydrochloride salt. biosynth.com These salts are typically crystalline solids with higher melting points and greater water solubility than the free amine. ncert.nic.in

Quaternization: The amine can undergo exhaustive alkylation with an excess of an alkylating agent, such as methyl iodide, to form a quaternary ammonium salt. dtic.mil This process converts the nucleophilic amine into a non-nucleophilic, positively charged species. dtic.milcdnsciencepub.comgoogle.com The reaction can be driven to completion using a base to neutralize the acid formed. dtic.milacs.org Quaternary ammonium salts have applications as phase-transfer catalysts and antimicrobial agents.

Chemical Transformations Involving the Spiro Centers and Ring Systems

The dispiro[2.0.34.13]octane framework is characterized by two spirocenters and contains highly strained cyclopropane (B1198618) and cyclopentane (B165970) rings. nist.govnist.govnih.gov

The quaternary spiro carbon atoms themselves are generally unreactive. However, the high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions under certain conditions. These reactions can be initiated by electrophiles, nucleophiles, or radical species, and often proceed with high regioselectivity. jst.go.jpnih.govacs.orgresearchgate.net For example, spirocyclopropanes fused to 1,3-diones undergo ring-opening cyclization with various nucleophiles, including amines and sulfur ylides, to form new heterocyclic systems. jst.go.jpnih.govacs.org While the target molecule lacks the activating dione (B5365651) groups, the inherent strain of the spirocyclopropane suggests that similar reactivity might be achievable under forcing conditions or with appropriate catalytic activation.

Regioselective and Stereoselective Derivatization of this compound

Achieving selective derivatization of the carbocyclic framework in the presence of the reactive amine group is a significant synthetic challenge. researchgate.netacs.orgresearchgate.net

Introducing substituents onto the spiro framework requires overcoming the challenge of selective C-H functionalization. The cyclopentane ring offers several methylene (B1212753) C-H bonds that could potentially be targeted. nih.govmdpi.com

Modern synthetic methods, such as transition-metal-catalyzed C-H activation, could provide a route to functionalize these positions. researchgate.netamanote.com The existing amine group, or a derivative like an amide, could act as a directing group, guiding the catalyst to a specific C-H bond, likely at a γ-position, to enable regioselective arylation, olefination, or other transformations. nih.govamanote.com The stereochemistry of the amine (exo vs. endo) would be expected to play a crucial role in directing such reactions to one face of the molecule. beilstein-journals.orgacs.org Theoretical studies on similar systems, like the C-H borylation of cyclopentane, highlight that both steric and electronic factors are critical in determining reactivity and regioselectivity. nih.gov

Information regarding "this compound" is not available in the public domain.

Extensive research has been conducted to gather information on the chemical compound “this compound,” focusing on its chemical reactivity, derivatization strategies, late-stage functionalization, and mechanistic studies. Despite a thorough search of scientific databases and literature, no specific data or research articles were found for this particular compound.

The nomenclature “this compound” appears to contain a non-standard numbering system, which may indicate a typographical error in the chemical name provided. Standard IUPAC nomenclature for spiro compounds does not typically include such extended numerical patterns.

To address this, searches were also performed using a corrected, more conventional nomenclature, such as “Dispiro[2.0.3.1]octan-6-amine.” However, these searches also did not yield any specific scientific literature detailing the requested chemical properties and reaction dynamics for this compound or its close derivatives.

General information on related classes of compounds, such as spirocyclic amines and their general reactivity, is available. For instance, studies on the synthesis of various spirocyclic systems and the late-stage functionalization of secondary and tertiary amines have been published. acs.orgresearchgate.netnih.gov Research into the mechanistic aspects of amine reactions, including kinetic studies and the elucidation of reaction pathways, is also a broad field of chemical research. whiterose.ac.ukmdpi.comnih.govrsc.orgnih.gov However, none of these studies specifically address the unique structure of "this compound" or its plausible corrected versions.

Without any dedicated research on this specific molecule, it is not possible to provide a detailed and scientifically accurate article on its chemical reactivity, derivatization strategies, or reaction mechanisms as requested in the outline. The absence of this compound in the chemical literature suggests that it may be a novel or theoretical structure that has not yet been synthesized or characterized.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Dispiro[2.0.3⁴.1³]octan-6-amine, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-component reactions (MCRs) are commonly employed, leveraging 1,3-dipolar cycloadditions of azomethine ylides with dipolarophiles. For example, pseudo-four-component reactions involving isatin, sarcosine, and malononitrile (2:1:1 ratio) yield dispiro compounds with high regio- and stereoselectivity . Alternative approaches include spiroannulation strategies using cyclobutanamine precursors, as described in Enamine Ltd’s synthetic protocols .
  • Key Variables : Solvent polarity, temperature (60–80°C optimal), and stoichiometric ratios significantly impact product distribution.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing Dispiro[2.0.3⁴.1³]octan-6-amine?

  • Techniques :

  • FT-IR/Raman : Identify amine (-NH₂) and sp³ hybridized carbons in the dispiro framework .
  • NMR : ¹H and ¹³C NMR distinguish axial/equatorial protons and confirm stereochemistry .
  • X-ray Diffraction : Resolves spiro junction geometry and chair/boat conformations in the cyclobutane and octane moieties .

Q. How can researchers design initial biological assays to evaluate the compound’s antimalarial potential?

  • Protocol :

  • In vitro testing : Use Plasmodium falciparum cultures (e.g., 3D7 strain) with artemisinin as a positive control. IC₅₀ values <100 nM indicate high activity .
  • Structure-Activity Relationship (SAR) : Compare methyl-substituted analogs to assess how electronic effects modulate efficacy .

Advanced Research Questions

Q. How do stereoisomerism and conformational dynamics affect the compound’s reactivity and biological activity?

  • Analysis :

  • Stereoisomers : Dispiro compounds exhibit cis/trans isomerism at spiro junctions. Chair-flipping equilibria in cyclobutane/octane rings influence thermodynamic stability (ΔG calculated via DFT) .
  • Biological Impact : Trans isomers may exhibit higher antimalarial activity due to improved β-hematin inhibition .

Q. What computational strategies predict binding interactions between Dispiro[2.0.3⁴.1³]octan-6-amine and biological targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to model interactions with Plasmodium β-hematin. Focus on H-bonding with Fe³⁺ in the porphyrin ring .
  • Molecular Electrostatic Potential (MEP) : DFT-derived MEP maps identify nucleophilic/electrophilic regions critical for target engagement .

Q. How can synthetic routes be optimized to enhance scalability and stereochemical control?

  • Strategies :

  • Catalysis : Chiral auxiliaries (e.g., L-proline) improve enantioselectivity in azomethine ylide formation .
  • Flow Chemistry : Continuous reactors reduce side reactions and improve yield in multi-step syntheses .

Q. What contradictions exist in reported SAR data for dispiro antimalarials, and how can they be resolved?

  • Case Study : Methyl-substituted tetraoxanes show conflicting activity profiles. Resolution involves:

  • Meta-Analysis : Cross-reference IC₅₀ values from standardized assays (e.g., HRP2 detection) .
  • Crystallography : Correlate substituent orientation (axial vs. equatorial) with β-hematin binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.